molecular formula C21H17ClN4O2 B11252222 2-(4-chlorophenyl)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide

2-(4-chlorophenyl)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide

Cat. No.: B11252222
M. Wt: 392.8 g/mol
InChI Key: RQBDRMVIAMPBDR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N~1~-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure that combines a chlorophenyl group, an imidazo[1,2-a]pyrimidine moiety, and a methoxyphenyl group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N~1~-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide typically involves multistep reactions. One common approach is the condensation reaction between 4-chlorobenzaldehyde and 2-methoxyacetophenone to form an intermediate chalcone. This intermediate then undergoes cyclization with 2-aminopyrimidine under acidic conditions to yield the imidazo[1,2-a]pyrimidine core. Finally, the acetamide group is introduced through an amidation reaction using acetic anhydride and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N~1~-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Chlorophenyl)-N~1~-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N~1~-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The imidazo[1,2-a]pyrimidine core is known to interact with various biological pathways, including those involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-N~1~-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer a broad spectrum of reactivity and potential applications. Its imidazo[1,2-a]pyrimidine core is particularly noteworthy for its ability to interact with various biological targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C21H17ClN4O2

Molecular Weight

392.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H17ClN4O2/c1-28-19-8-5-15(18-13-26-10-2-9-23-21(26)25-18)12-17(19)24-20(27)11-14-3-6-16(22)7-4-14/h2-10,12-13H,11H2,1H3,(H,24,27)

InChI Key

RQBDRMVIAMPBDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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